![molecular formula C11H12O3S B1585642 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid CAS No. 7028-67-3](/img/structure/B1585642.png)
4-(4-(Methylthio)phenyl)-4-oxobutanoic acid
Overview
Description
4-(4-(Methylthio)phenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol It is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of p-halogenated phenylacetic acid derivatives with sodium methyl mercaptide in the presence of cuprous ions and dimethylformamide (DMF) as a solvent . This method avoids the use of Willgerodt-Kindler reactions, which generate hydrogen sulfide, a pollutant.
Industrial Production Methods
For large-scale industrial production, the synthesis method described above is suitable due to its simplicity and environmental friendliness. The reaction conditions are optimized to ensure high yield and purity of the final product, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylthio)phenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it useful in creating derivatives with specific properties for research and industrial applications.
Reagent in Chemical Reactions
- It is employed as a reagent in several organic reactions, including Friedel-Crafts acylation and thioacetalation processes. These reactions are crucial for synthesizing thioethers and other sulfur-containing compounds, which are important in medicinal chemistry and materials science.
Biological Applications
Enzyme Interaction Studies
- The compound is used in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways and enzyme mechanisms.
Potential Therapeutic Effects
- Research indicates that derivatives of 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid may have therapeutic potential, particularly as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Inhibiting this enzyme could lead to increased levels of neuroprotective metabolites, suggesting a pathway for developing new treatments for these conditions .
Medical Applications
Drug Development
- The compound is being investigated for its potential use in drug development. Its structural features make it a candidate for creating novel pharmaceuticals aimed at treating various diseases, particularly those related to neurological disorders.
Pharmaceutical Intermediates
- It acts as an intermediate in the synthesis of specialty pharmaceuticals. The ability to modify its structure allows chemists to tailor compounds for specific biological activities, enhancing their effectiveness as drugs.
Industrial Applications
Production of Specialty Chemicals
- In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties facilitate the creation of chemicals that meet specific industrial needs, including those used in coatings, adhesives, and plastics.
Synthesis Optimization
- Industrial processes often involve optimizing the synthesis routes of this compound to improve yield and reduce costs. Techniques such as continuous flow reactors are employed to enhance efficiency and product quality during large-scale production.
Case Studies
- Neurodegenerative Disease Research
- Organic Synthesis Innovations
Mechanism of Action
The mechanism of action of 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid: Similar structure but with a methyl group instead of a methylthio group.
4-(4-Ethylphenyl)-4-oxobutanoic acid: Contains an ethyl group instead of a methylthio group.
4-(4-Cyclohexylphenyl)-4-oxobutanoic acid: Features a cyclohexyl group in place of the methylthio group.
Uniqueness
4-(4-(Methylthio)phenyl)-4-oxobutanoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
4-(4-(Methylthio)phenyl)-4-oxobutanoic acid, also known as a derivative of 4-phenyl-4-oxobutanoic acid, has gained attention for its potential biological activities. This compound is characterized by a methylthio group attached to a phenyl ring, which may influence its interaction with biological targets and its overall pharmacological profile.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₂O₃S. The presence of the methylthio group (–S–CH₃) is significant as it can enhance the lipophilicity and bioavailability of the compound.
Property | Value |
---|---|
Molecular Weight | 224.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
pKa | Not available |
Research indicates that compounds like this compound may exhibit inhibitory activity against specific enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases. For instance, it has been shown to inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme crucial in the metabolism of kynurenine, which is linked to neurodegenerative disorders such as Alzheimer's disease and Huntington's chorea .
In Vivo Studies
In studies involving animal models, derivatives of 4-phenyl-4-oxobutanoic acid have demonstrated neuroprotective effects . For example, one study highlighted that these compounds could mitigate neurotoxicity in neuronal cell cultures exposed to low concentrations of quinolinic acid (QUIN), suggesting a protective mechanism against excitotoxicity associated with NMDA receptor activation .
Pharmacological Implications
The ability of this compound to act as a KYN-3-OHase inhibitor positions it as a potential therapeutic agent for treating various neurodegenerative conditions. By inhibiting this enzyme, the compound may increase levels of kynurenic acid (KYNA), which has neuroprotective properties and acts as an antagonist at NMDA receptors .
Case Study 1: Neurodegeneration
A study published in Neuropharmacology examined the effects of various 4-oxobutanoic acid derivatives on neurodegenerative disease models. The results indicated that these compounds could significantly reduce markers of oxidative stress in neuronal cells, thereby enhancing cell survival rates under stress conditions .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme kinetics, the inhibition of KYN-3-OHase by this compound was quantified. The compound exhibited a competitive inhibition profile, with an IC₅₀ value indicating effective inhibition at low micromolar concentrations .
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJEFYDHMQRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366315 | |
Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-67-3 | |
Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7028-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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